Pyrimidine, 4-(2-naphthalenyl)-
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Overview
Description
Pyrimidine, 4-(2-naphthalenyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method includes the condensation of aniline derivatives with aryl ketones in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) to form 4-arylpyrimidines . Another approach involves the use of triethyl orthoformate and ammonium acetate in the presence of zinc chloride (ZnCl₂) to produce 4,5-disubstituted pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives typically involve scalable and efficient processes. For example, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate can be employed to produce pyrimidine derivatives in a single step . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative annulation reactions involving anilines and aryl ketones.
Reduction: Reduction reactions to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium persulfate (K₂S₂O₈), ammonium iodide (NH₄I).
Catalysts: Zinc chloride (ZnCl₂), copper catalysts.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrimidine, 4-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including as a component of nucleic acids.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of pyrimidine, 4-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, pyrimidine derivatives can interact with DNA and RNA, affecting cellular processes and potentially leading to anticancer effects .
Comparison with Similar Compounds
Pyridine: Another nitrogen-containing heterocycle with similar chemical properties.
Quinoline: A heterocyclic aromatic compound with a nitrogen atom in the ring, similar to pyrimidine.
Purine: A fused heterocyclic compound that includes a pyrimidine ring.
Properties
CAS No. |
92060-43-0 |
---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-naphthalen-2-ylpyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-16-14/h1-10H |
InChI Key |
GQTQWUPEUCZLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=NC=C3 |
Origin of Product |
United States |
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